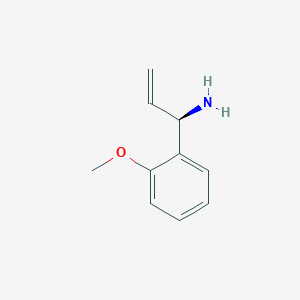

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(1R)-1-(2-methoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H13NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7,9H,1,11H2,2H3/t9-/m1/s1 |

InChI Key |

LHCHYYIHARJJIL-SECBINFHSA-N |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](C=C)N |

Canonical SMILES |

COC1=CC=CC=C1C(C=C)N |

Origin of Product |

United States |

Foundational & Exploratory

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine chemical properties

This guide details the chemical properties, synthesis, and applications of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine , a high-value chiral allylic amine intermediate.

Executive Summary

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is a specialized chiral building block characterized by an allylic amine motif adjacent to an electron-rich ortho-methoxyphenyl ring. It serves as a critical scaffold in the asymmetric synthesis of isoquinoline alkaloids, homoallylic amines, and bioactive heterocycles. Its value lies in the (1R)-stereocenter , which provides a predefined 3D vector for drug discovery campaigns targeting GPCRs (e.g., dopamine, serotonin receptors) where the 2-methoxyphenyl group acts as a key pharmacophore.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Description |

| IUPAC Name | (1R)-1-(2-Methoxyphenyl)prop-2-en-1-amine |

| Common Name | (R)-2-Methoxy-α-vinylbenzylamine |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Chiral Center | C1 (R-configuration) |

| Physical State | Colorless to pale yellow oil (Free Base); White crystalline solid (HCl salt) |

| Solubility | Free Base: Soluble in DCM, EtOAc, MeOH, THF.Salt: Soluble in Water, MeOH, DMSO. |

| pKa (Predicted) | ~9.5 (Conjugate acid) |

| Storage | Hygroscopic (salt); Air-sensitive (free base). Store under Argon at -20°C. |

Enantioselective Synthesis (The Ellman Protocol)[6]

The most robust and scalable method to access the (1R) enantiomer with high optical purity (>98% ee) is via the Ellman Sulfinamide auxiliary strategy. This route avoids the use of unstable chiral organometallics and allows for predictable stereocontrol.

Mechanism of Stereoselection

The reaction proceeds through a six-membered, chair-like transition state (Zimmerman-Traxler model) where the magnesium of the vinyl Grignard reagent coordinates to the sulfinyl oxygen. The bulky tert-butyl group directs the nucleophilic attack to the Si-face of the imine (when using the (

Experimental Workflow

Step 1: Condensation (Imine Formation) [1]

-

Reagents: 2-Methoxybenzaldehyde, (

)-2-methyl-2-propanesulfinamide, Ti(OEt)₄. -

Conditions: THF, Ambient Temperature, 12-24 h.

-

Protocol: To a solution of 2-methoxybenzaldehyde (1.0 equiv) in THF (0.5 M) is added Ti(OEt)₄ (2.0 equiv) followed by (

)-tert-butanesulfinamide (1.05 equiv). The mixture is stirred until conversion is complete (monitored by TLC/LCMS). -

Workup: Quench with brine, filter Ti salts through Celite, and concentrate.

Step 2: Diastereoselective Vinyl Addition

-

Reagents: Vinylmagnesium bromide (1.0 M in THF), DCM/THF solvent.

-

Conditions: -78°C to -48°C.

-

Protocol: The crude sulfinyl imine is dissolved in anhydrous DCM. Vinylmagnesium bromide (2.0 equiv) is added dropwise at -78°C. The reaction is stirred for 4-6 h.

-

Critical Control: Temperature maintenance is vital to prevent non-selective background reaction.

Step 3: Acidolytic Cleavage

-

Reagents: HCl (4M in Dioxane) or MeOH.

-

Protocol: The sulfinamide intermediate is treated with HCl/Dioxane at 0°C. The amine hydrochloride salt precipitates or is isolated via evaporation.

Figure 1: Stereoselective synthesis pathway using the Ellman auxiliary method.

Reactivity & Functionalization Map

The chemical utility of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine stems from its orthogonal functional handles: the primary amine , the terminal alkene , and the electron-rich aromatic ring .

A. Alkene Transformations (Divergent Synthesis)

-

Ring-Closing Metathesis (RCM): Acylation of the amine with acryloyl chloride followed by RCM using Grubbs II catalyst yields dihydropyrroles and lactams .

-

Oxidative Cleavage: Ozonolysis or Lemieux-Johnson oxidation converts the vinyl group to an aldehyde or carboxylic acid, transforming the molecule into a non-natural chiral amino acid (phenylglycine analog).

-

Hydroboration-Oxidation: Access to chiral γ-amino alcohols.

B. Amine Manipulations

-

Pictet-Spengler Cyclization: Reaction with aldehydes under acidic conditions promotes cyclization at the electron-rich aromatic ring (para to methoxy) to form tetrahydroisoquinolines .

-

Ugi/Passerini Reactions: The amine serves as a chiral component in multicomponent reactions (MCRs) for peptidomimetic library generation.

Figure 2: Divergent reactivity profile demonstrating key synthetic transformations.

Quality Control & Analytical Standards

To ensure data integrity in biological assays, the following purity criteria must be met:

-

Enantiomeric Excess (% ee): Determined via Chiral HPLC.

-

NMR Verification:

-

¹H NMR (CDCl₃): Diagnostic vinyl signals at δ 5.8-6.0 (m, 1H, =CH) and 5.1-5.3 (dd, 2H, =CH₂). The benzylic proton (CH-NH₂) typically appears as a doublet or multiplet around δ 4.5-4.8. Methoxy singlet at δ 3.8.

-

-

Specific Rotation:

must be measured and compared to established batch records (typically positive for R-isomers in this class, but solvent dependent).

Safety & Handling

-

Hazards: The free base is an irritant and potentially corrosive. The hydrochloride salt is a fine dust irritant.

-

Stability: The terminal alkene is susceptible to polymerization if stored improperly. The free amine absorbs CO₂ from air.

-

Disposal: Quench excess Grignard reagents carefully. Dispose of halogenated solvents (DCM) and metal catalysts (Ti, Ru) in dedicated hazardous waste streams.

References

-

Ellman, J. A., et al. (1999).[4][5] "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines." The Journal of Organic Chemistry, 64(4), 1278–1284. Link

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

-

Ferreira, F., et al. (2009). "Allylation of N-tert-butanesulfinyl imines: a convenient route to chiral allylic amines." Tetrahedron Letters, 50(46), 6298-6302. Link

-

Badorrey, R., et al. (1997). "Stereoselective Synthesis of Chiral Allylic Amines." Tetrahedron, 53(41), 14111-14130. Link

Sources

- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-1-甲氧基-2-丙胺 ChiPros®, produced by BASF, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. enamine.net [enamine.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pubs.acs.org [pubs.acs.org]

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine synthesis protocol

An In-depth Technical Guide to the Asymmetric Synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine

Foreword for the Advanced Practitioner

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and materials science.[1] Among these, chiral allylic amines serve as exceptionally versatile building blocks due to the dual reactivity of the amine and the alkene functionalities.[2][3] This guide provides a detailed, field-proven protocol for the asymmetric synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine, a valuable intermediate in organic synthesis.

Our chosen strategy deviates from classical resolution, which is inherently limited to a 50% theoretical yield, and instead employs a state-of-the-art transition-metal-catalyzed approach.[4] Specifically, we will detail an Iridium-catalyzed dynamic kinetic asymmetric allylic amination of a racemic allylic alcohol. This methodology is distinguished by its high atom economy, operational simplicity, and exceptional control over stereochemistry, directly converting a racemic precursor into a single enantiomer product in high yield and enantiopurity.[5][6] This document is structured to provide not just a sequence of steps, but the underlying scientific rationale, empowering researchers to understand, adapt, and troubleshoot the synthesis.

PART 1: Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the preparation of the key precursor, racemic 1-(2-methoxyphenyl)prop-2-en-1-ol. The second, and most critical, stage is the enantioconvergent amination of this alcohol using a chiral Iridium catalyst.

Caption: Overall two-stage synthetic workflow.

PART 2: Experimental Protocols

Stage 1: Synthesis of Racemic 1-(2-Methoxyphenyl)prop-2-en-1-ol

The synthesis of the allylic alcohol precursor is achieved via a standard Grignard reaction. The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.

Protocol Details:

-

Setup: A flame-dried 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: Add magnesium turnings (2.9 g, 120 mmol) to the flask. Add a small crystal of iodine to initiate the reaction.

-

Grignard Formation: A solution of vinyl bromide (1.0 M in THF, 110 mL, 110 mmol) is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1 hour at room temperature.

-

Aldehyde Addition: The reaction mixture is cooled to 0 °C in an ice bath. A solution of 2-methoxybenzaldehyde (13.6 g, 100 mmol) in 50 mL of anhydrous THF is added dropwise over 30 minutes.

-

Reaction & Quenching: The reaction is allowed to warm to room temperature and stirred for 2 hours. It is then carefully quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

-

Extraction & Purification: The aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, 10:1 Hexanes:Ethyl Acetate) to afford the racemic alcohol as a colorless oil.

Reagent Summary Table:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 2-Methoxybenzaldehyde | 136.15 | 13.6 g | 100 | Electrophile |

| Magnesium Turnings | 24.31 | 2.9 g | 120 | Grignard Reagent |

| Vinyl Bromide (1M in THF) | 106.96 | 110 mL | 110 | Nucleophile Source |

| Anhydrous THF | - | ~200 mL | - | Solvent |

| Saturated NH₄Cl (aq) | - | 100 mL | - | Quenching Agent |

Expected Yield: 80-90%.

Stage 2: Iridium-Catalyzed Dynamic Kinetic Asymmetric Amination

This core step utilizes a chiral iridium complex to catalyze the reaction between the racemic allylic alcohol and an amine source. The catalyst preferentially activates one enantiomer of the alcohol and facilitates its conversion to the desired amine enantiomer, while the remaining alcohol enantiomer is racemized in situ, allowing for a theoretical yield approaching 100%.[5] We use benzylamine as a practical ammonia surrogate, which is removed in a subsequent step.

Protocol Details:

-

Catalyst Preparation (In Situ): In a glovebox, a Schlenk tube is charged with the iridium precursor [Ir(COD)Cl]₂ (16.8 mg, 0.025 mmol, 2.5 mol%) and a suitable chiral phosphoramidite ligand (e.g., (R,R,R)-Ligand, 0.055 mmol, 5.5 mol%). Anhydrous and degassed toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Reaction Assembly: To the catalyst solution, add racemic 1-(2-methoxyphenyl)prop-2-en-1-ol (1.64 g, 10 mmol) and benzylamine (1.29 g, 12 mmol).

-

Reaction Conditions: The Schlenk tube is sealed and heated in an oil bath at 80 °C for 24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography (silica gel, gradient elution) to isolate the N-benzylated product.

Deprotection Protocol:

-

Setup: The purified N-benzyl amine is dissolved in methanol (50 mL) in a flask.

-

Catalyst Addition: Palladium on carbon (10 wt. %, ~100 mg) is carefully added.

-

Hydrogenation: The flask is connected to a hydrogen source (balloon or Parr hydrogenator) and the atmosphere is purged with hydrogen. The reaction is stirred vigorously under a hydrogen atmosphere for 12-24 hours.

-

Filtration & Concentration: The mixture is filtered through a pad of Celite to remove the Pd/C catalyst, and the filtrate is concentrated under reduced pressure to yield the final product, (1R)-1-(2-Methoxyphenyl)prop-2-enylamine. Enantiomeric excess should be determined by chiral HPLC analysis.

Reagent & Conditions Summary:

| Parameter | Value | Rationale |

| Iridium Precursor | [Ir(COD)Cl]₂ | Forms the active catalyst |

| Chiral Ligand | Phosphoramidite type | Induces asymmetry |

| Amine Source | Benzylamine | Nucleophile & ammonia surrogate |

| Solvent | Anhydrous Toluene | Aprotic solvent for catalysis |

| Temperature | 80 °C | Provides thermal energy for reaction |

| Deprotection | H₂, Pd/C | Cleaves the N-benzyl protecting group |

Expected Yield: 75-85% over two steps. Expected Enantiomeric Excess: >95% ee.

PART 3: Mechanistic Insights & Rationale

The success of this enantioconvergent transformation hinges on the carefully orchestrated catalytic cycle of the iridium complex. The hydroxyl group of an allylic alcohol is typically a poor leaving group, but the iridium catalyst facilitates its departure.[5]

Causality Behind Experimental Choices:

-

Iridium Catalyst: Iridium is uniquely suited for activating allylic alcohols directly, avoiding the need for pre-activation into esters or carbonates, thus improving atom economy.

-

Chiral Ligand: The phosphoramidite ligand creates a chiral pocket around the metal center. This environment forces the incoming nucleophile (benzylamine) to attack the π-allyl-iridium intermediate from a specific face, dictating the absolute stereochemistry of the newly formed C-N bond.

-

Dynamic Kinetic Resolution: The iridium catalyst also promotes the racemization of the unreacted allylic alcohol enantiomer. This ensures that the entire pool of racemic starting material is converted into the desired single enantiomer of the product, overcoming the 50% yield limitation of simple kinetic resolutions.[1]

Sources

Asymmetric Synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine: A Technical Guide

Abstract

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical agents. This technical guide provides an in-depth exploration of the primary methodologies for its asymmetric synthesis. Focusing on transition-metal-catalyzed allylic amination reactions, this document details the underlying principles, experimental protocols, and comparative analyses of different catalytic systems. The content is designed for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the synthesis of this important chiral amine.

Introduction: The Significance of Chiral Allylic Amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Among these, chiral allylic amines are particularly important synthetic intermediates due to the versatile reactivity of the allyl group, which allows for a wide range of chemical transformations.[2] The precise control of stereochemistry at the C-N bond is often critical for the biological activity and safety of the final product, making enantioselective synthesis a key challenge in modern organic chemistry.[3]

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine, with its specific stereoconfiguration and substitution pattern, serves as a crucial precursor in the synthesis of more complex molecules. The 2-methoxyphenyl group can influence the electronic and steric properties of the molecule and can be a handle for further functionalization. This guide will focus on the most effective strategies for the asymmetric synthesis of this target molecule, with a particular emphasis on transition-metal catalysis.

Strategic Approaches to Asymmetric Synthesis

The enantioselective synthesis of chiral allylic amines can be broadly approached through several key strategies. Transition-metal-catalyzed asymmetric allylic amination (AAA) stands out as one of the most powerful and versatile methods.[2][4] This approach typically involves the reaction of an allylic substrate with a nitrogen nucleophile in the presence of a chiral metal catalyst. The most commonly employed metals for this transformation are palladium, rhodium, and iridium, each offering unique advantages in terms of reactivity, regioselectivity, and enantioselectivity.[2][4][5]

Transition Metal-Catalyzed Asymmetric Allylic Amination (AAA)

The general mechanism of transition-metal-catalyzed AAA involves the formation of a π-allyl metal intermediate from an allylic precursor, such as an allylic acetate, carbonate, or alcohol. The chiral ligand coordinated to the metal center then directs the stereoselective attack of the amine nucleophile to form the desired chiral allylic amine.

Caption: Generalized catalytic cycle for transition-metal-catalyzed asymmetric allylic amination.

The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and enantioselectivities. The following sections will delve into specific catalytic systems that have proven effective for the synthesis of chiral allylic amines, with a focus on their application to substrates similar to the precursor of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.

Iridium-Catalyzed Asymmetric Allylic Amination

Iridium-catalyzed asymmetric allylic substitution reactions have emerged as a powerful tool for the synthesis of chiral compounds.[4] A key advantage of iridium catalysts is their ability to promote the formation of branched products with high regioselectivity and enantioselectivity, even from linear allylic precursors.[4] This is particularly relevant for the synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.

Causality Behind Experimental Choices

The success of iridium-catalyzed allylic amination hinges on several factors:

-

Ligand Design: Chiral phosphoramidite ligands are commonly used in iridium catalysis.[6] The steric and electronic properties of the ligand are critical for controlling the stereochemical outcome of the reaction. For instance, ligands like (S)-tol-BINAP have been shown to be effective in promoting high enantioselectivity.[6][7]

-

Leaving Group: The choice of the leaving group on the allylic substrate (e.g., acetate, carbonate) can influence the rate of oxidative addition and the overall efficiency of the catalytic cycle.

-

Solvent and Base: The solvent can affect the solubility of the catalyst and reagents, as well as the stability of the intermediates. A suitable base is often required to deprotonate the amine nucleophile, increasing its nucleophilicity.[7]

Experimental Protocol: Iridium-Catalyzed Amination

The following protocol is a representative example of an iridium-catalyzed asymmetric allylic amination that can be adapted for the synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.

| Parameter | Value/Description | Rationale |

| Starting Material | 1-(2-Methoxyphenyl)prop-2-en-1-yl acetate | A common and readily prepared allylic substrate. |

| Catalyst Precursor | [Ir(COD)Cl]₂ | A stable and commercially available iridium source. |

| Chiral Ligand | (S)-tol-BINAP | A well-established ligand for high enantioselectivity in Ir-catalyzed reactions.[6][7] |

| Amine Source | Benzylamine (as a surrogate for ammonia) followed by debenzylation | Direct use of ammonia can be challenging; benzylamine is a common and easily removable protecting group. |

| Base | Cs₂CO₃ | An effective base for deprotonating the amine nucleophile.[7] |

| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent that dissolves the reactants and catalyst well. |

| Temperature | Room Temperature to 50 °C | Mild conditions that are often sufficient for iridium catalysis. |

Step-by-Step Methodology:

-

Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ and the chiral ligand are dissolved in dry THF. The mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: To a separate flask containing the allylic acetate and the base, the amine nucleophile is added.

-

Catalyst Addition: The pre-formed catalyst solution is then added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at the desired temperature and monitored by TLC or GC-MS until the starting material is consumed.

-

Workup and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

-

Deprotection (if necessary): If a protected amine like benzylamine is used, a subsequent deprotection step (e.g., hydrogenolysis) is required to obtain the primary amine.

Rhodium-Catalyzed Asymmetric Allylic Amination

Rhodium catalysts also play a significant role in asymmetric allylic amination.[5] While sometimes providing different regioselectivity compared to iridium, rhodium systems can be highly effective for specific substrates and nucleophiles.[2][8]

Key Considerations for Rhodium Catalysis

-

Ligand Selection: Chiral diphosphine ligands, such as those of the BIPHEP family, are often employed in rhodium-catalyzed hydroamination reactions.[8] DuanPhos is another effective ligand for rhodium-catalyzed asymmetric hydrogenation to form allylic amines.[2][9]

-

Reaction Type: Rhodium catalysts are well-suited for both intermolecular and intramolecular allylic aminations, as well as hydroamination reactions.[2][8]

-

Substrate Scope: Rhodium catalysts have been shown to be effective for a wide range of allylic substrates.[5]

Experimental Protocol: Rhodium-Catalyzed Amination

The following protocol outlines a general procedure for a rhodium-catalyzed asymmetric allylic amination.

| Parameter | Value/Description | Rationale |

| Starting Material | 1-(2-Methoxyphenyl)prop-2-en-1-yl carbonate | Allylic carbonates are excellent substrates for rhodium catalysis. |

| Catalyst Precursor | [Rh(COD)₂]BF₄ | A common and effective rhodium precursor.[8] |

| Chiral Ligand | (R)-MeO-BIPHEP | A chiral diphosphine ligand known to induce high enantioselectivity in rhodium-catalyzed reactions.[8] |

| Amine Source | A primary or secondary amine | The choice of amine will depend on the desired final product. |

| Solvent | 1,2-Dimethoxyethane (DME) | A suitable solvent for this type of transformation.[8] |

| Temperature | 60 °C | Elevated temperatures are often required to drive the reaction to completion.[8] |

Step-by-Step Methodology:

-

Inert Atmosphere: All manipulations are carried out under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: In a reaction vessel, the rhodium precursor, chiral ligand, allylic carbonate, and amine are combined in the solvent.

-

Heating and Monitoring: The reaction mixture is heated to the specified temperature and monitored for progress.

-

Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired chiral allylic amine.

Palladium-Catalyzed Asymmetric Allylic Amination

Palladium catalysis is arguably the most extensively studied method for asymmetric allylic amination.[10][11] While often favoring the formation of linear products, careful selection of ligands and reaction conditions can lead to the desired branched isomer with high enantioselectivity.[12]

Factors Influencing Palladium-Catalyzed Reactions

-

Ligand Effects: The nature of the chiral ligand is paramount in controlling both regio- and enantioselectivity. P,N- and P,olefin-type ligands have shown promise in directing the nucleophilic attack to the more substituted carbon of the π-allyl intermediate.[11]

-

Nucleophile: The choice of the nitrogen nucleophile can significantly impact the reaction outcome.[11]

-

Leaving Group and Counterion: These factors can influence the geometry of the π-allylpalladium complex and, consequently, the stereochemical course of the reaction.

Experimental Protocol: Palladium-Catalyzed Amination

A representative protocol for a palladium-catalyzed asymmetric allylic amination is provided below.

| Parameter | Value/Description | Rationale |

| Starting Material | 1-(2-Methoxyphenyl)prop-2-en-1-yl acetate | A standard substrate for palladium-catalyzed allylic substitution. |

| Catalyst Precursor | Pd₂(dba)₃ | A common and air-stable palladium(0) source. |

| Chiral Ligand | Chiral P,N-ligand (e.g., Trost ligand) | These ligands are known to promote the formation of branched products. |

| Amine Source | Phthalimide followed by deprotection | Phthalimide is a common nitrogen nucleophile that can be deprotected under mild conditions. |

| Base | Triethylamine (Et₃N) | A mild base often used in palladium-catalyzed reactions. |

| Solvent | Dichloromethane (CH₂Cl₂) | A non-coordinating solvent that is suitable for many palladium-catalyzed reactions. |

| Temperature | Room Temperature | Many palladium-catalyzed allylic aminations proceed efficiently at ambient temperature. |

Step-by-Step Methodology:

-

Catalyst Formation: The palladium precursor and chiral ligand are mixed in the solvent to form the active catalyst.

-

Reaction Mixture: The allylic acetate, amine source, and base are added to the reaction vessel.

-

Initiation: The catalyst solution is added to the reaction mixture.

-

Stirring and Monitoring: The reaction is stirred at room temperature and monitored until completion.

-

Workup and Purification: The reaction is worked up in a standard manner, and the product is purified by chromatography.

-

Deprotection: The phthalimide protecting group is removed (e.g., using hydrazine) to afford the primary amine.

Comparative Analysis of Catalytic Systems

| Catalytic System | Typical Regioselectivity | Common Ligands | Advantages | Challenges |

| Iridium | Branched[4] | Phosphoramidites, (S)-tol-BINAP[6][7] | High enantioselectivity for branched products.[6] | Catalyst can be sensitive to air and moisture. |

| Rhodium | Variable | Diphosphines (e.g., BIPHEP, DuanPhos)[2][8][9] | Effective for a broad range of substrates.[5] | May require higher temperatures. |

| Palladium | Linear (can be influenced by ligand) | P,N-ligands, Trost ligands | Well-established and versatile. | Achieving high branched-to-linear ratios can be challenging. |

graph ERD { graph [fontname="Arial", fontsize=12, layout=neato]; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Entities Synthesis [label="Asymmetric Synthesis of\n(1R)-1-(2-Methoxyphenyl)prop-2-enylamine", fillcolor="#EA4335"]; AAA [label="Asymmetric Allylic\nAmination (AAA)"]; Iridium [label="Iridium Catalysis", fillcolor="#FBBC05", fontcolor="#202124"]; Rhodium [label="Rhodium Catalysis", fillcolor="#34A853"]; Palladium [label="Palladium Catalysis", fillcolor="#5F6368"]; // Relationships Synthesis -> AAA [label="employs"]; AAA -> Iridium [label="utilizes"]; AAA -> Rhodium [label="utilizes"]; AAA -> Palladium [label="utilizes"]; // Attributes Iridium -> "Branched Selectivity" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Rhodium -> "Variable Selectivity" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Palladium -> "Linear Selectivity (tunable)" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

}

Caption: Relationship between the synthetic target and different catalytic approaches.

Conclusion and Future Outlook

The asymmetric synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine can be effectively achieved through transition-metal-catalyzed allylic amination. Iridium, rhodium, and palladium catalysts, when paired with appropriate chiral ligands, each offer viable routes to this valuable chiral building block. The choice of the optimal catalytic system will depend on factors such as substrate availability, desired regioselectivity, and scalability. For the specific synthesis of the branched isomer, iridium catalysis often presents a distinct advantage.

Future research in this area will likely focus on the development of more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. The use of more sustainable and environmentally friendly reaction media and the development of biocatalytic approaches, such as the use of transaminases, also represent promising avenues for the synthesis of chiral amines.[3][13]

References

Sources

- 1. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Iridium-catalysed asymmetric allylic substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral Amines via Enantioselective π-Allyliridium-C,O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial-Academic Collaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective synthesis of β-substituted chiral allylic amines via Rh-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chinesechemsoc.org [chinesechemsoc.org]

- 11. Pd-Catalyzed asymmetric allylic amination with isatin using a P,olefin-type chiral ligand with C–N bond axial chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric cinnamylation of N-tert-butanesulfinyl imines with cinnamyl acetates: total syntheses of (+)-lycoricidine and (+)-7-deoxypancratistatin - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis and Application of Chiral (1R)-1-(2-Methoxyphenyl)prop-2-enylamine: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and potential applications of the chiral amine, (1R)-1-(2-Methoxyphenyl)prop-2-enylamine. While a specific CAS (Chemical Abstracts Service) number for this precise molecule is not readily found in public databases, this document provides a foundational understanding of its chemical class and outlines robust synthetic strategies based on established methodologies for analogous compounds.

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental building blocks in medicinal chemistry and materials science.[1][2] Their stereochemistry is often pivotal to the biological activity and therapeutic efficacy of pharmaceutical agents. The target molecule, (1R)-1-(2-Methoxyphenyl)prop-2-enylamine, belongs to the class of chiral allylic amines, which are versatile intermediates in the synthesis of complex nitrogen-containing compounds.[1] The presence of the methoxy-substituted phenyl ring and the allylic group suggests potential for diverse chemical transformations and biological interactions.

Physicochemical Properties and Identification

While experimental data for the target compound is not available, we can predict its general properties based on its structure and comparison with similar molecules like (R)-1-(2-Methoxyphenyl)ethanamine (CAS: 68285-23-4) and (2R)-1-(2-methoxyphenyl)propan-2-amine (CAS: 117772-42-6).[3][4]

Table 1: Predicted Physicochemical Properties of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C10H13NO | Based on structural analysis. |

| Molecular Weight | ~163.22 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil | Common for similar aromatic amines. |

| Boiling Point | > 200 °C | Extrapolated from analogous compounds.[5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); sparingly soluble in water. | Typical for moderately polar organic amines. |

| pKa (of the amine) | ~9-10 | Characteristic of primary benzylic amines. |

Synthetic Strategies: A Roadmap to (1R)-1-(2-Methoxyphenyl)prop-2-enylamine

The synthesis of enantiomerically pure amines is a well-established field, with several powerful methods at the disposal of the synthetic chemist.[2][6][7][8] The choice of synthetic route will depend on factors such as desired scale, available starting materials, and required enantiomeric purity.

Asymmetric Reductive Amination of a Prochiral Ketone

A highly effective and common strategy for the synthesis of chiral amines is the asymmetric reductive amination of a prochiral ketone.[9] In this case, the precursor would be 1-(2-methoxyphenyl)prop-2-en-1-one.

Caption: Asymmetric Reductive Amination Workflow.

Experimental Protocol: Asymmetric Reductive Amination

-

Imine Formation: To a solution of 1-(2-methoxyphenyl)prop-2-en-1-one (1.0 eq) in a suitable solvent (e.g., toluene), add a source of ammonia (e.g., ammonium acetate, 1.5 eq) and a Lewis acid catalyst (e.g., Ti(OiPr)4, 1.1 eq). Heat the mixture to facilitate imine formation, often with removal of water.

-

Asymmetric Reduction: In a separate, inert atmosphere vessel, prepare the asymmetric hydrogenation catalyst by reacting a rhodium precursor (e.g., [Rh(COD)Cl]2) with a chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos).

-

Hydrogenation: Introduce the in-situ formed imine solution to the activated catalyst under an atmosphere of hydrogen gas (pressure and temperature will be catalyst-dependent).

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction, perform an aqueous work-up to remove the catalyst and salts, and purify the desired amine by column chromatography.

Biocatalytic Transamination

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines.[10][11] Transaminase enzymes can catalyze the asymmetric amination of a prochiral ketone using an amino donor.

Caption: Biocatalytic Transamination Pathway.

Experimental Protocol: Transaminase-Catalyzed Synthesis

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine the substrate, 1-(2-methoxyphenyl)prop-2-en-1-one, the chosen transaminase enzyme (an (R)-selective transaminase), and an excess of an amino donor (e.g., isopropylamine). Pyridoxal 5'-phosphate (PLP) is often added as a cofactor.

-

Incubation: Gently agitate the mixture at a controlled temperature (typically 25-40 °C) for a period of 12-48 hours.

-

Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the product.

-

Extraction and Purification: Once the reaction has reached the desired conversion, acidify the mixture to stop the enzymatic reaction and protonate the amine. Extract the product with an organic solvent and purify by standard methods.

Potential Applications in Drug Development

While specific biological activities of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine are not documented, its structural motifs are present in a variety of bioactive molecules.

-

Precursor for Complex Heterocycles: The primary amine and the allyl group are reactive handles for the construction of more complex nitrogen-containing heterocyclic scaffolds, which are prevalent in many drug classes.

-

Neurologically Active Compounds: The phenethylamine backbone is a common feature in compounds that interact with the central nervous system.[12] Further derivatization of the amine could lead to ligands for various receptors or transporters.

-

Asymmetric Catalysis: Chiral amines themselves can serve as ligands or catalysts in asymmetric synthesis, enabling the stereoselective formation of other chiral molecules.

Characterization and Quality Control

Ensuring the chemical identity and enantiomeric purity of the synthesized (1R)-1-(2-Methoxyphenyl)prop-2-enylamine is critical. The following analytical techniques are recommended:

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | Characteristic peaks for the aromatic, methoxy, vinyl, and aliphatic protons and carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight. |

| Chiral HPLC or GC | Determination of enantiomeric purity (e.g., enantiomeric excess, ee). | Separation of the (R) and (S) enantiomers, allowing for quantification. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic stretches for N-H (amine), C=C (alkene), and C-O (ether) bonds. |

Conclusion

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine represents a valuable, yet underexplored, chiral building block. This guide provides a solid foundation for its synthesis and characterization, drawing upon established and robust methodologies in asymmetric synthesis. The outlined protocols for asymmetric reductive amination and biocatalytic transamination offer reliable pathways to access this compound in high enantiomeric purity. Further investigation into the biological activity of this and related compounds is a promising area for future research in drug discovery and development.

References

-

Chiral Amine Synthesis. Methods, Developments and Applications - ResearchGate. Available at: [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. Available at: [Link]

-

Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing). Available at: [Link]

-

Chiral Amine Synthesis Methods, Developments and Applications. Available at: [Link]

-

Chiral amine synthesis : methods, developments and applications - University at Albany. Available at: [Link]

-

(2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO | CID - PubChem - NIH. Available at: [Link]

-

Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. The two... - ResearchGate. Available at: [Link]

-

Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine - ResearchGate. Available at: [Link]

-

(R)-(+)-1-(4-Methoxyphenyl)ethylamine Properties - EPA. Available at: [Link]

-

2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing - PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. (2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO | CID 7432381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. toc.library.ethz.ch [toc.library.ethz.ch]

- 8. search.library.albany.edu [search.library.albany.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is a chiral amine of interest in synthetic and medicinal chemistry. Its precise structural elucidation is paramount for its application in drug design and development, where stereochemistry and purity are critical. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in the analysis of structurally related compounds and foundational spectroscopic principles. This document serves as a practical reference for the identification and characterization of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.

Introduction: The Importance of Spectroscopic Analysis

In the field of drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite. Spectroscopic techniques provide a powerful and non-destructive means to probe the chemical environment of atoms and functional groups within a molecule. For a chiral compound like (1R)-1-(2-Methoxyphenyl)prop-2-enylamine, spectroscopic analysis not only confirms the connectivity of atoms but also provides insights into its three-dimensional structure. The methoxyphenyl group, the chiral center, and the allyl group each possess unique spectroscopic signatures that, when analyzed in concert, provide a comprehensive structural fingerprint of the molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1. Chemical structure of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, methoxy, allylic, and amine protons.

Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.35 | m | 2H | Ar-H |

| ~ 6.80 - 6.95 | m | 2H | Ar-H |

| ~ 5.70 - 5.90 | m | 1H | -CH=CH₂ |

| ~ 5.00 - 5.20 | m | 2H | -CH=CH₂ |

| ~ 4.10 - 4.20 | t | 1H | Ar-CH-N |

| ~ 3.85 | s | 3H | O-CH₃ |

| ~ 2.40 - 2.60 | m | 2H | -CH₂-CH= |

| ~ 1.50 - 1.70 | br s | 2H | -NH₂ |

Interpretation and Rationale

-

Aromatic Protons (δ 6.80 - 7.35): The four protons on the disubstituted benzene ring will appear as a complex multiplet in this region. The electron-donating methoxy group will cause the ortho and para protons to be shielded (appear at a lower chemical shift) compared to the meta protons.

-

Vinylic Protons (δ 5.00 - 5.90): The three protons of the allyl group will show a characteristic pattern. The internal proton (-CH=) will be a multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene protons. The two terminal protons (=CH₂) will likely appear as two separate multiplets due to their different chemical environments (cis and trans to the rest of the molecule).

-

Methine Proton (δ 4.10 - 4.20): The proton attached to the chiral carbon (Ar-CH-N) is expected to be a triplet due to coupling with the adjacent methylene protons. Its position is downfield due to the influence of the adjacent aromatic ring and the nitrogen atom.

-

Methoxy Protons (δ 3.85): The three protons of the methoxy group will appear as a sharp singlet as they are chemically equivalent and have no adjacent protons to couple with.

-

Methylene Protons (δ 2.40 - 2.60): The two protons of the methylene group in the prop-2-enyl chain will appear as a multiplet due to coupling with the adjacent methine and vinylic protons.

-

Amine Protons (δ 1.50 - 1.70): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift and appearance of this peak can be highly variable and are dependent on solvent, concentration, and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157.0 | Ar-C-O |

| ~ 135.0 | -CH=CH₂ |

| ~ 130.0 | Ar-C (quaternary) |

| ~ 128.0 | Ar-CH |

| ~ 127.0 | Ar-CH |

| ~ 120.0 | Ar-CH |

| ~ 117.0 | -CH=CH₂ |

| ~ 110.0 | Ar-CH |

| ~ 55.0 | O-CH₃ |

| ~ 53.0 | Ar-CH-N |

| ~ 43.0 | -CH₂-CH= |

Interpretation and Rationale

-

Aromatic Carbons (δ 110.0 - 157.0): The six carbons of the benzene ring will appear in this region. The carbon attached to the oxygen of the methoxy group will be the most downfield due to the strong deshielding effect of the oxygen atom. The other aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

-

Vinylic Carbons (δ 117.0, 135.0): The two carbons of the double bond will appear in this region, with the terminal carbon (=CH₂) being more shielded (lower chemical shift) than the internal carbon (-CH=).

-

Aliphatic Carbons (δ 43.0 - 55.0): The methoxy carbon (O-CH₃) will appear around 55.0 ppm. The chiral carbon (Ar-CH-N) is expected around 53.0 ppm, and the methylene carbon (-CH₂-) will be the most upfield of the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (primary amine) |

| 3010 - 3100 | Medium | =C-H stretch (aromatic and vinyl) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| ~ 1640 | Medium | C=C stretch (alkene) |

| 1580 - 1600 | Medium | C=C stretch (aromatic ring) |

| 1450 - 1500 | Medium | C=C stretch (aromatic ring) |

| 1240 - 1260 | Strong | C-O stretch (aryl ether) |

| 1020 - 1050 | Strong | C-O stretch (aryl ether) |

| ~ 1600 | Medium | N-H bend (primary amine) |

Interpretation and Rationale

-

N-H Stretch: The primary amine will show two characteristic broad peaks in the 3300-3400 cm⁻¹ region.

-

C-H Stretches: Aromatic and vinylic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=C Stretches: The alkene C=C stretch will be around 1640 cm⁻¹, while the aromatic C=C stretches will appear as a pair of bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretches: The strong C-O stretching vibrations of the aryl ether group are expected in the 1020-1260 cm⁻¹ range.

-

N-H Bend: The N-H bending vibration for a primary amine is typically observed around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular weight of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine (C₁₀H₁₃NO) is approximately 163.22 g/mol . A prominent molecular ion peak [M]⁺ should be observed at m/z 163.

-

Key Fragmentation Patterns:

-

Loss of an allyl radical (•CH₂CH=CH₂): This would result in a fragment ion at m/z 122, corresponding to the [M - 41]⁺ ion. This is often a favorable fragmentation for allylic compounds.

-

Benzylic cleavage: Cleavage of the bond between the chiral carbon and the methylene group would lead to the formation of a stable benzylic cation at m/z 134.

-

Formation of a tropylium-like ion: Rearrangement and loss of neutral molecules can lead to the formation of characteristic aromatic fragment ions.

-

Figure 2. Expected major fragmentation pathways for (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid between two NaCl or KBr plates.

-

KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record the spectrum and label the major peaks.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A softer ionization technique suitable for a wider range of compounds, often used with LC-MS.

-

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine. By correlating the data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity, purity, and stereochemical integrity of this important chiral building block. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and application of this and related molecules.

References

Due to the nature of this exercise, specific literature references for the experimental data of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine were not found in the initial search. The presented data is based on established spectroscopic principles and data from structurally analogous compounds found in chemical databases and scientific literature. For definitive data, it is recommended to consult experimental findings for this specific molecule if they become available.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine

Foreword: The Imperative of Precision in Structural Elucidation

In the landscape of drug development and materials science, the unambiguous characterization of a molecule's structure is the bedrock upon which all further research is built. For chiral molecules such as (1R)-1-(2-Methoxyphenyl)prop-2-enylamine, a versatile building block in asymmetric synthesis, this imperative is magnified. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular framework at the atomic level. This guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectra of this specific chiral amine, moving beyond mere data presentation to explain the causality behind the observed phenomena and the strategic choices in experimental design. It is intended for researchers and professionals who require not just data, but a deep, functional understanding of how to acquire, interpret, and validate the structural integrity of complex organic molecules.

Part 1: The Experimental Cornerstone: Protocol for High-Fidelity NMR Data Acquisition

The quality of any spectral interpretation is fundamentally limited by the quality of the initial data. A robust and well-considered experimental protocol is therefore not a preliminary step, but an integral part of the analytical system.

Sample Preparation: A Self-Validating System

The goal of sample preparation is to create a homogeneous solution of the analyte, free from contaminants that could distort the magnetic field or introduce spurious signals.[1]

Step-by-Step Protocol:

-

Analyte Weighing: Accurately weigh the sample. For ¹H NMR, 1-5 mg is typically sufficient, while ¹³C NMR, due to the low natural abundance of the ¹³C isotope (1.1%), requires a more concentrated sample, generally in the range of 5-30 mg.[1][2]

-

Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds due to its excellent dissolving power and relatively simple residual solvent signal. The choice of solvent can influence chemical shifts through intermolecular interactions; therefore, consistency is key for comparative studies.[3][4][5]

-

Dissolution: Dissolve the weighed analyte in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample occupies the active region of the spectrometer's receiver coil.[1][6]

-

Filtration: To eliminate particulate matter which can degrade spectral resolution by disrupting magnetic field homogeneity, filter the solution. Draw the solution into a Pasteur pipette plugged with a small piece of cotton or glass wool and dispense the filtrate directly into a high-quality, clean NMR tube.[2][7]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Data Acquisition Workflow

The acquisition of NMR data follows a logical progression from initial setup to the execution of specific pulse programs designed to probe different aspects of the molecular structure. Advanced techniques like DEPT and 2D NMR are not merely supplementary but are essential for the complete and unambiguous assignment of complex spectra.[8][9]

Caption: Workflow for NMR sample preparation and data acquisition.

Part 2: ¹H NMR Spectral Analysis: Probing the Proton Framework

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal are dictated by the electronic environment and the proximity of neighboring protons.

Molecular Structure with Proton Designations:

Caption: Structure of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine with key protons labeled.

Interpretation of Resonances

The spectrum can be logically divided into four key regions:

-

Aromatic Region (δ ~6.8-7.3 ppm): The four protons on the 1,2-disubstituted benzene ring (H-3', H-4', H-5', H-6') exhibit complex splitting patterns due to ortho, meta, and para couplings. The electron-donating methoxy group generally shields the ortho (H-3') and para (H-5') positions, shifting them upfield relative to the meta position (H-4'). The C1 substituent also influences these shifts, resulting in four distinct multiplets.

-

Alkene Region (δ ~5.0-6.0 ppm): The three vinyl protons (H-2, H-3a, H-3b) form a classic AMX spin system.

-

H-2: This proton, being internal and coupled to three other protons (H-1, H-3a, H-3b), appears as a complex multiplet, often a doublet of doublet of doublets (ddd).

-

H-3a and H-3b: These are the terminal, diastereotopic vinyl protons. They are split by each other (geminal coupling, ²J) and by H-2 (cis and trans vicinal couplings, ³J). The trans coupling is typically larger than the cis coupling, resulting in two distinct multiplets.[10]

-

-

Benzylic/Chiral Center (δ ~4.2 ppm): The proton at the chiral center (H-1) is in a benzylic position and adjacent to the nitrogen atom, causing it to be significantly deshielded. It is coupled to the H-2 vinyl proton and potentially to the NH₂ protons, appearing as a multiplet.

-

Methoxy and Amine Protons:

-

-OCH₃ (δ ~3.8 ppm): The three equivalent protons of the methoxy group are not coupled to any other protons and thus appear as a sharp, intense singlet.

-

-NH₂ (δ ~1.5-2.0 ppm): The chemical shift of the amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupolar relaxation and chemical exchange.

-

Summary of ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6' | ~7.25 | dd | J(ortho) ≈ 7-8, J(meta) ≈ 1-2 | 1H |

| H-4' | ~7.20 | td | J(ortho) ≈ 7-8, J(meta) ≈ 1-2 | 1H |

| H-5' | ~6.95 | d | J(ortho) ≈ 7-8 | 1H |

| H-3' | ~6.85 | t | J(ortho) ≈ 7-8 | 1H |

| H-2 | ~5.8-6.0 | ddd | J(trans) ≈ 17, J(cis) ≈ 10, J(vicinal) ≈ 6 | 1H |

| H-3a (trans) | ~5.20 | dt | J(trans) ≈ 17, J(geminal) ≈ 1.5 | 1H |

| H-3b (cis) | ~5.10 | dt | J(cis) ≈ 10, J(geminal) ≈ 1.5 | 1H |

| H-1 | ~4.20 | m | - | 1H |

| -OCH₃ | ~3.85 | s | - | 3H |

| -NH₂ | ~1.7 (variable) | br s | - | 2H |

Note: Predicted values are based on typical ranges and substituent effects. Actual experimental values may vary.

Part 3: ¹³C NMR and DEPT Analysis: Mapping the Carbon Backbone

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the definitive assignment of the carbon skeleton.

Principles of ¹³C and DEPT Spectroscopy

A standard ¹³C NMR spectrum is broadband proton-decoupled, meaning each unique carbon appears as a single line. The chemical shift provides information about the carbon's electronic environment.[11] The DEPT experiment, however, provides crucial information about the number of attached protons.[12][13]

-

DEPT-90: Shows only CH (methine) carbons.

-

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals.

-

Quaternary carbons (C) do not appear in any DEPT spectrum.

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously identify C, CH, CH₂, and CH₃ groups.[14][15]

Interpretation and Assignment

-

Aromatic Carbons (δ ~110-160 ppm): Six signals are expected. C-2' (bearing the methoxy group) and C-1' (bearing the side chain) are quaternary and will be absent in DEPT spectra. C-2' will be the most downfield aromatic carbon due to the deshielding effect of the attached oxygen. The methoxy group typically shifts the ipso-carbon (C-2') downfield while shielding the ortho (C-1', C-3') and para (C-5') carbons.[16][17][18]

-

Alkene Carbons (δ ~115-140 ppm): The internal CH carbon (C-2) will be further downfield than the terminal CH₂ carbon (C-3). DEPT-135 will show C-2 as a positive signal and C-3 as a negative signal.

-

Benzylic Carbon (δ ~55-60 ppm): The chiral carbon (C-1) is attached to the aromatic ring and the nitrogen atom. It will appear as a positive signal in both DEPT-90 and DEPT-135.

-

Methoxy Carbon (δ ~55 ppm): The -OCH₃ carbon typically resonates around 55-56 ppm and will appear as a positive signal in a DEPT-135 spectrum.[19][20]

Summary of ¹³C NMR and DEPT Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | DEPT-90 Signal | Assignment |

| C-2' | ~157 | Absent | Absent | Quaternary C |

| C-2 | ~140 | Positive | Positive | CH |

| C-1' | ~130 | Absent | Absent | Quaternary C |

| C-4'/C-6' | ~127-129 | Positive | Positive | CH |

| C-5' | ~121 | Positive | Positive | CH |

| C-3 | ~115 | Negative | Absent | CH₂ |

| C-3' | ~110 | Positive | Positive | CH |

| C-1 | ~58 | Positive | Positive | CH |

| -OCH₃ | ~55 | Positive | Absent | CH₃ |

Part 4: Structural Verification with 2D NMR and Chiral Analysis

While 1D NMR provides a wealth of information, complex structures benefit from two-dimensional techniques to confirm connectivity and resolve ambiguities.

2D Correlation Spectroscopy

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks appear between the signals of J-coupled protons. For this molecule, COSY would be critical to:

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton with the carbon to which it is directly attached.[21] It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the proton signal at ~3.85 ppm (-OCH₃) will show a cross-peak to the carbon signal at ~55 ppm, definitively assigning both.

Caption: A simplified HSQC map showing direct ¹H-¹³C correlations.

NMR for Chiral Analysis

Standard NMR spectroscopy is achiral and will produce identical spectra for both enantiomers of a compound. To determine enantiomeric purity, it is necessary to introduce a chiral auxiliary to create a diastereomeric environment.

-

Chiral Solvating Agents (CSAs): These are chiral molecules (e.g., (R)-1,1'-bi-2-naphthol) that form transient, non-covalent diastereomeric complexes with the analyte.[23][24][25] These complexes have slightly different magnetic environments, leading to the separation of specific signals for each enantiomer in the ¹H NMR spectrum. The ratio of the integrated areas of these separated signals directly corresponds to the enantiomeric ratio.[26][27][28]

-

Chiral Derivatizing Agents (CDAs): These reagents react with the analyte to form a covalent diastereomeric bond. This method often results in larger and more easily resolved separation of signals compared to CSAs.[29][30]

The choice between a CSA and a CDA depends on the functional groups present in the analyte and the desired experimental simplicity; CSAs are generally easier to use as they do not require a chemical reaction and subsequent purification.[31]

Conclusion

The comprehensive NMR analysis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine demonstrates the power of a multi-faceted spectroscopic approach. Through the systematic application of 1D ¹H and ¹³C NMR, augmented by DEPT for multiplicity editing and 2D techniques like COSY and HSQC for connectivity mapping, a complete and validated structural assignment is achievable. This level of rigorous characterization is indispensable in the fields of pharmaceutical development and chemical research, ensuring molecular identity, purity, and providing the foundational data necessary for advancing scientific inquiry.

References

- NMR Sample Preparation. (n.d.).

- ¹³C NMR Spectroscopy. (n.d.).

- SG Sample Prep - Nuclear Magnetic Resonance Labs. (n.d.).

- Bull, S. D., et al. (2011). A simple three-component chiral derivatization protocol for determining the enantiopurity of chiral primary amines by ¹H NMR spectroscopic analysis.

- DEPT ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.

- Sabatino, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13075-13086.

- ¹H–¹H Coupling in Proton NMR. (2025, August 21). ACD/Labs.

- DEPT NMR: Signals and Problem Solving. (2023, September 26). Chemistry Steps.

- How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci.

- de Oliveira, G. G., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 759-766.

- Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.

- ¹³C NMR. (n.d.).

- de Oliveira, G. G., et al. (2012). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 759-766.

- Bull, S. D., et al. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.

- Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.

- Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. (2026, February 3).

- NMR Sample Preparation: The Complete Guide. (n.d.).

- Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides of these acids. Canadian Journal of Chemistry, 45(15), 1829-1835.

- Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.

- What are the best practices for sample preparation for NMR analysis? (2021, October 9). Reddit.

- How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit.

- DEPT: A tool for ¹³C peak assignments. (2020, June 22). Nanalysis.

- Latypov, S. K., et al. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by ¹H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(24), 8569-8577.

- Seco, J. M., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4945.

- Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27).

- Li, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7868.

- Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331.

- NMR Protocols and Methods. (n.d.).

- Powers, R. (2019). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 2037, 265-311.

- Chiral solvating agents. (2021, May 18). U.S.

- de Oliveira, G. G., et al. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 759-766.

- Elyashberg, M., et al. (2004). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.

- Giraudeau, P., et al. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. Magnetic Resonance in Chemistry, 53(10), 834-842.

- Singh, V., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via ¹H- and ¹⁹F-NMR spectroscopic analysis. RSC Advances, 12(42), 27367-27374.

- Analyzing Coupling Constants. (n.d.).

- Agrawal, P. K., & Blunden, G. (2018). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- Supporting Information. (n.d.). Royal Society of Chemistry.

- NMR under GxP in Drug Development and Manufacturing. (2015, July 15). Almac Group.

- How to Use Solid-state NMR for Pharmaceutical Analysis. (n.d.). Bruker.

- Coupling constant in HNMR spectroscopy. (2020, December 6).

- Chiral solv

- Zloh, M., & Kirton, S. B. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Pharmaceutics, 11(12), 669.

- Nowick, J. (n.d.). Multiplet Guide and Workbook.

- Hoye, T. R., et al. (1994). A Practical Guide to First-Order Multiplet Analysis in ¹H NMR Spectroscopy. Journal of Organic Chemistry, 59(15), 4096-4103.

- Stoyanova, A., et al. (2021). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3323.

- Quantitative NMR Measurements for the Analysis of Enantiomeric Purity and Amino Acid Content. (n.d.). JEOL USA.

Sources

- 1. organomation.com [organomation.com]

- 2. SG Sample Prep | Nuclear Magnetic Resonance Labs [ionmr.cm.utexas.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. reddit.com [reddit.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. sites.bu.edu [sites.bu.edu]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. almacgroup.com [almacgroup.com]

- 10. acdlabs.com [acdlabs.com]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 14. 13Carbon NMR [chem.ch.huji.ac.il]

- 15. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 16. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 21. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 26. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 28. asdlib.org [asdlib.org]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. US11008354B2 - Chiral solvating agents - Google Patents [patents.google.com]

Technical Guide: Physical and Chemical Characteristics of Chiral Allylic Amines

This guide provides an in-depth technical analysis of chiral allylic amines, designed for researchers and drug development professionals.

Executive Summary

Chiral allylic amines are "privileged structures" in medicinal chemistry, serving as critical scaffolds for alkaloids, unnatural amino acids, and bioactive pharmacophores. Their value lies in the unique electronic interplay between the nucleophilic amine and the adjacent

Part 1: Structural & Physical Characteristics

The defining feature of a chiral allylic amine is the presence of a stereogenic carbon atom bonded to both a nitrogen atom and an alkene moiety. This structural arrangement imparts distinct physical properties compared to saturated amines.

Basicity and Electronic Properties

The allylic double bond exerts an electron-withdrawing inductive effect (-I) on the nitrogen lone pair, rendering allylic amines slightly less basic than their saturated alkyl counterparts.

Table 1: Comparative Physical Properties

| Property | Allylamine (Prototype) | Propylamine (Saturated Analog) | Implication for Chiral Variants |

| pKa (Conjugate Acid) | 9.49 | 10.71 | Chiral allylic amines are weaker bases; they may require stronger bases for deprotonation in functionalization reactions. |

| C-N Bond Length | ~1.47 Å | ~1.47 Å | Similar steric bulk, but the |

| Inversion Barrier | ~6-7 kcal/mol | ~6-7 kcal/mol | Rapid pyramidal inversion occurs at RT; chirality resides in the carbon center, not the nitrogen (unless quaternary). |

| UV Cutoff | ~210 nm | < 200 nm | The alkene moiety provides a UV handle useful for HPLC detection (often end-absorption). |

Spectroscopic Signatures

Identification of chiral allylic amines relies on specific spectroscopic markers that differentiate them from thermodynamic isomers (enamines or linear allylic amines).

-

H NMR: The methine proton at the chiral center (

-

IR Spectroscopy:

-

N-H Stretch: Primary amines show a doublet (symmetric/asymmetric) around 3300–3500 cm

. -

C=C Stretch: A weak to medium band at 1640 cm

, often obscured if N-H bending is strong.

-

-

Optical Rotation: Specific rotation (

) is highly sensitive to solvent and concentration due to hydrogen bonding networks.

Part 2: Chemical Reactivity Profile

The reactivity of chiral allylic amines is bifurcated between the amine functionality and the alkene.

Nucleophilicity vs. Basicity

While less basic than alkylamines, the nitrogen remains highly nucleophilic. However, the adjacent

Isomerization Risks

A critical stability concern is the allyl-to-vinyl isomerization . Under strongly basic conditions or in the presence of certain transition metals (e.g., Ru, Rh), the double bond can migrate into conjugation with the nitrogen, forming an enamine or imine, thereby destroying the chiral center.

-

Mitigation: Store as HCl or tartrate salts to prevent autoxidation and isomerization.

Synthetic Divergence

-

N-Functionalization: Amide coupling, reductive amination.

-

Olefin Functionalization: Ring-Closing Metathesis (RCM) to form chiral heterocycles (e.g., pyrrolidines, piperidines).

-

Overman Rearrangement: Thermal rearrangement of allylic trichloroacetimidates allows for the transfer of chirality from oxygen to nitrogen.

Part 3: Synthetic Methodologies (The "How-To")

The most authoritative method for accessing branched chiral allylic amines with high enantioselectivity is Iridium-Catalyzed Asymmetric Allylic Substitution (AAS) . Unlike Palladium catalysts, which favor linear products, Iridium/Phosphoramidite complexes favor the branched chiral product via an inner-sphere mechanism.

Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical intermediate that dictates regioselectivity.

Detailed Protocol: Synthesis of (R)-1-Phenylallyl amine

Based on principles established by Hartwig et al.

Objective: Synthesis of a branched chiral allylic amine from cinnamyl carbonate.

Reagents:

-

[Ir(cod)Cl]

(1 mol %) -

Chiral Phosphoramidite Ligand (e.g., (R,R,R)-L*) (2 mol %)

-

Cinnamyl methyl carbonate (1.0 equiv)

-

Propylamine (1.2 equiv) - Note: Volatile nucleophile used as model.

-

THF (Anhydrous)[1]

Step-by-Step Workflow:

-

Catalyst Activation (The "Pre-complexation" Check):

-

In a glovebox or under Argon, dissolve [Ir(cod)Cl]

and the Phosphoramidite ligand in THF. -

Add propylamine (0.5 equiv relative to Ir) to activate the catalyst.

-

Self-Validating Check: The solution should shift from orange/red to a pale yellow active species within 15 minutes. If it remains dark red, the active metallacycle has not formed.

-

-

Reaction Initiation:

-

Add the cinnamyl carbonate substrate to the activated catalyst solution.

-

Add the remaining amine nucleophile.

-

Stir at ambient temperature (25°C) for 12–24 hours.

-

-

Monitoring:

-

TLC Check: Monitor consumption of carbonate (R

~0.6 in 10% EtOAc/Hex) and appearance of amine (R

-

-

Workup & Purification:

-

Evaporate volatiles.

-

Acid/Base Extraction (Crucial for Purity): Dissolve residue in Et

O. Extract with 1M HCl (Product goes to aqueous layer; neutral impurities stay in organic). Wash aqueous layer with Et -

Dry over Na